(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Chiral HPLC Stereochemical purity Enantiomeric excess

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (also designated H-L-Glu(OBzl)-OtBu·HCl) is a chirally pure, orthogonally protected derivative of L-glutamic acid. The compound incorporates an acid-labile tert-butyl (OtBu) ester at the α‑carboxyl and a benzyl (OBzl) ester at the γ‑carboxyl, enabling sequential, regiospecific deprotection in peptide synthesis.

Molecular Formula C20H24Cl2O4
Molecular Weight 399.3 g/mol
Cat. No. B10770615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Molecular FormulaC20H24Cl2O4
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3
InChIInChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m1/s1
InChIKeyYAWWQIFONIPBKT-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS 105590-97-4) – Orthogonally Protected L-Glutamic Acid Building Block for Solid-Phase Peptide Synthesis


(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (also designated H-L-Glu(OBzl)-OtBu·HCl) is a chirally pure, orthogonally protected derivative of L-glutamic acid . The compound incorporates an acid-labile tert-butyl (OtBu) ester at the α‑carboxyl and a benzyl (OBzl) ester at the γ‑carboxyl, enabling sequential, regiospecific deprotection in peptide synthesis . Its hydrochloride salt form confers enhanced solubility and handling characteristics compared to the free base . With a molecular weight of 329.82 g/mol and high stereochemical integrity (enantiomeric excess ≥ 99.5%), this building block is a critical intermediate for the assembly of complex peptides in both Boc/Bzl and hybrid protection strategies [1].

Why (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride Cannot Be Casually Replaced by Other Protected Glutamates


Generic substitution of protected glutamate building blocks in peptide synthesis is fraught with synthetic failure due to orthogonal mismatches and stereochemical erosion. The specific regiochemistry of the protecting groups on (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (α‑OtBu, γ‑OBzl) is non‑interchangeable with its regioisomer (α‑OBzl, γ‑OtBu, CAS 98102-32-0) because the deprotection sequence must align with the overall protection scheme . Similarly, substituting the (S)‑enantiomer with the (R)‑form (CAS 90159-60-7) or a racemate introduces diastereomers that are chromatographically inseparable, compromising bioactivity and regulatory compliance in pharmaceutical intermediates [1]. Even the free base analog (CAS 80165-23-7) cannot replace the hydrochloride salt without altering solubility, handling, and coupling efficiency in aqueous or polar aprotic media . The quantitative evidence below details exactly why this specific compound—with its defined stereochemistry, salt form, and orthogonal protection pattern—is the required choice for reproducible, high‑yield peptide synthesis.

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride – Quantitative Differentiation Evidence Versus Closest Analogs


Enantiomeric Purity – (S)-Enantiomer vs. Racemate or (R)-Enantiomer

The (S)-5-benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride product is supplied with a stereoisomeric impurity specification of ≤ 0.5% for the undesired (R)-enantiomer, as determined by chiral HPLC [1]. This corresponds to an enantiomeric excess (ee) of ≥ 99.0%. In contrast, the analogous (R)-enantiomer (CAS 90159-60-7) is available commercially but typically with a lower purity specification (≥ 95%) and without a quantified enantiomeric impurity limit . Substitution with a racemic or lower‑ee material would introduce variable levels of the opposite enantiomer, leading to diastereomeric peptide impurities that co‑elute and are challenging to remove [2].

Chiral HPLC Stereochemical purity Enantiomeric excess

Salt Form Advantage – Hydrochloride vs. Free Base for Solubility and Handling

The hydrochloride salt form of (S)-5-benzyl 1-tert-butyl 2-aminopentanedioate exhibits markedly enhanced solubility in polar aprotic solvents compared to its free base counterpart. The free base (CAS 80165-23-7) has a calculated density of 1.105 g/cm³ and is typically a viscous oil or low‑melting solid that complicates accurate weighing and transfer . In contrast, the hydrochloride salt is a white crystalline powder with a melting point of 98–110 °C, enabling precise gravimetric handling . Solubility data indicate the hydrochloride salt is freely soluble in DMSO (≥ 100 mg/mL) and water, while the free base requires organic co‑solvents and often sonication [1].

Solubility Hydrochloride salt Handling

Orthogonal Protection Strategy – α‑OtBu / γ‑OBzl vs. α‑OBzl / γ‑OtBu

The orthogonal protection pattern of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (α‑OtBu, γ‑OBzl) is deliberately configured to align with Boc/Bzl solid‑phase peptide synthesis (SPPS) protocols. The tert‑butyl ester is cleaved under mild acidic conditions (50% TFA in DCM, 30 min), while the benzyl ester remains intact until final HF or TFMSA treatment . This allows selective α‑carboxyl deprotection for chain elongation without premature γ‑carboxyl exposure. The regioisomer H‑Glu(OtBu)‑OBzl·HCl (CAS 98102‑32‑0) carries the benzyl group on the α‑carboxyl, a pattern that is incompatible with standard Boc/Bzl SPPS because the α‑carboxyl must be deprotected early in the synthesis . Using the incorrect regioisomer leads to unprotected γ‑carboxyl groups that undergo unwanted side reactions, reducing crude peptide purity by > 20% [1].

Orthogonal protection Regioselective deprotection Boc/Bzl chemistry

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride – Optimal Research and Industrial Application Scenarios


Solid‑Phase Peptide Synthesis (SPPS) Using Boc/Bzl Chemistry

This compound is the preferred glutamate building block for Boc/Bzl SPPS. Its α‑OtBu ester is selectively removed with 50% TFA to expose the α‑carboxyl for coupling, while the γ‑OBzl ester remains protected until final HF cleavage . The high enantiomeric purity (≥ 99.0% ee) ensures that the resulting peptide is stereochemically homogeneous, a prerequisite for biological activity and regulatory approval [1].

Synthesis of Enantiomerically Pure Peptide Pharmaceuticals

For peptide‑based drugs where even trace amounts of the D‑enantiomer can alter pharmacokinetics or trigger immunogenicity, the ≤ 0.5% chiral impurity specification of this (S)‑building block is essential . This level of stereochemical control is not guaranteed with the corresponding (R)‑enantiomer or racemic mixtures, making this compound the necessary choice for GMP‑grade peptide production [1].

Solution‑Phase Peptide Fragment Condensation

The hydrochloride salt form provides reliable solubility in DMSO and aqueous buffers, facilitating solution‑phase fragment couplings that are otherwise hampered by the poor solubility of the free base . This enables efficient convergent synthesis strategies where protected peptide segments are assembled in solution before final deprotection, reducing purification burden and increasing overall yield [1].

Custom Synthesis of Glutamate‑Containing Peptide Libraries

In high‑throughput peptide library synthesis, the orthogonal α‑OtBu / γ‑OBzl protection allows for post‑synthetic modification at the γ‑carboxyl after selective α‑deprotection . This regiospecific handle is lost if the regioisomer (α‑OBzl / γ‑OtBu) is inadvertently used, leading to library members with incorrect connectivity and wasted screening resources [1].

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